An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile N-Oxide: Synthesis, Properties, and Applications in Heterocyclic Chemistry
An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile N-Oxide: Synthesis, Properties, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Stability and Utility of a Sterically Hindered Nitrile Oxide
2,4,6-Trimethylbenzonitrile N-oxide, also known as mesityl nitrile oxide, is a highly valuable and versatile reagent in organic synthesis. As a member of the 1,3-dipole family, its primary utility lies in [3+2] cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in numerous pharmacologically active compounds.[1][2][3][4][5]
What sets 2,4,6-trimethylbenzonitrile N-oxide apart from many other nitrile oxides is its remarkable stability.[6] The steric hindrance provided by the two ortho-methyl groups on the benzene ring prevents the common dimerization pathway that plagues less substituted nitrile oxides, allowing it to be isolated, stored, and handled as a crystalline solid.[6] This stability simplifies experimental procedures and enhances its practicality in complex synthetic routes, making it a favored reagent for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of 2,4,6-trimethylbenzonitrile N-oxide, covering its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of 2,4,6-trimethylbenzonitrile N-oxide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2904-57-6 | [7] |
| Molecular Formula | C₁₀H₁₁NO | [8] |
| Molecular Weight | 161.20 g/mol | [8] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 113-114 °C (from methanol) | [9] |
| Boiling Point | 287.51 °C (estimate) | [9] |
| Density | 0.98 ± 0.1 g/cm³ (20 °C) | [9] |
Synthesis of 2,4,6-Trimethylbenzonitrile N-Oxide: A Step-by-Step Guide
The synthesis of 2,4,6-trimethylbenzonitrile N-oxide is a well-established, multi-step process that begins with commercially available mesitylene. The following protocols provide a detailed guide for its preparation in a laboratory setting.
Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde
The first step involves the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde.
Experimental Protocol:
-
Dissolve 2,4,6-trimethylbenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine solution to the aldehyde solution.
-
Slowly add an aqueous solution of sodium hydroxide to the mixture with stirring.
-
The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,4,6-trimethylbenzaldoxime.
-
The crude product can be recrystallized from a suitable solvent such as ethanol/water.
Step 3: Oxidation to 2,4,6-Trimethylbenzonitrile N-Oxide
The final step is the oxidation of the aldoxime to the nitrile N-oxide. A common and effective method utilizes sodium hypobromite, generated in situ.
Regioselectivity in Cycloadditions
The regioselectivity of the cycloaddition of 2,4,6-trimethylbenzonitrile N-oxide with unsymmetrical alkenes is a critical aspect to consider during synthetic planning. The outcome is largely governed by the electronic properties of the substituents on the alkene. In general, the reaction is under frontier molecular orbital (FMO) control.
-
With electron-rich alkenes: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.
-
With electron-deficient alkenes: The dominant interaction is between the LUMO of the alkene and the HOMO of the nitrile oxide.
These interactions dictate which termini of the dipole and dipolarophile will form new bonds, thus determining the regiochemical outcome of the reaction. C[10][11][12]omputational studies, such as those employing Density Functional Theory (DFT), can be valuable tools for predicting the regioselectivity of these reactions.
[10][11][13]### Application in the Synthesis of Pharmacologically Active Compounds
The isoxazoline and isoxazole cores synthesized using 2,4,6-trimethylbenzonitrile N-oxide are present in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
[4][5]Example: Synthesis of an Isoxazoline-Containing Compound
A representative example is the synthesis of a 3-(2,4,6-trimethylphenyl)-5-substituted-isoxazoline.
Experimental Protocol:
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To a solution of 2,4,6-trimethylbenzonitrile N-oxide (1.0 mmol) in a suitable solvent like toluene or dichloromethane, add the desired alkene (1.2 mmol).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkene.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired isoxazoline.
The specific conditions and work-up procedures will vary depending on the nature of the dipolarophile used.
Conclusion
2,4,6-Trimethylbenzonitrile N-oxide stands out as a uniquely stable and highly effective reagent for the synthesis of isoxazoline and isoxazole heterocycles. Its ease of handling and predictable reactivity in 1,3-dipolar cycloaddition reactions make it an indispensable tool for synthetic chemists, particularly those in the field of drug discovery and development. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to confidently and efficiently utilize this powerful building block in the creation of novel and potentially therapeutic molecules.
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